molecular formula C8H8ClN3O B1433742 5-Chloro-N-cyclopropylpyrazine-2-carboxamide CAS No. 1416176-75-4

5-Chloro-N-cyclopropylpyrazine-2-carboxamide

Cat. No. B1433742
CAS RN: 1416176-75-4
M. Wt: 197.62 g/mol
InChI Key: XAIIIVQUOANWQN-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclopropylpyrazine-2-carboxamide is a chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.62 g/mol . It is available for purchase for pharmaceutical testing .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-N-cyclopropylpyrazine-2-carboxamide, such as melting point, boiling point, and density, are not provided in the search results . For detailed property data, it is recommended to refer to material safety data sheets or other scientific resources.

Scientific Research Applications

Antitumor Activity

Compounds with imidazole derivatives, such as Bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have shown promise in antitumor activity. These compounds have progressed to various stages of preclinical testing, suggesting a potential pathway for the development of new antitumor drugs from compounds with similar structural features (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Pharmacological Properties of Antipsychotics

Studies on antipsychotics possessing combined dopamine D2 and serotonin 5-HT1A receptor properties have highlighted the importance of these compounds in managing both positive and negative symptoms of schizophrenia, with reduced side effects. This indicates that structurally related compounds could be explored for their potential in psychiatric medication (Newman-Tancredi, A., & Kleven, M., 2011).

AMPK Activation and Its Effects

The use of AICAr, an AMPK activator, demonstrates the complexity of drug effects, showing both AMPK-dependent and independent effects on metabolism and cancer. This underscores the need for a nuanced understanding of how structurally complex compounds interact with biological systems (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).

Neuroprotective and Cardioprotective Roles

Chlorogenic Acid, a phenolic compound, has shown a range of therapeutic roles including antioxidant, anti-inflammatory, and neuroprotective effects. This suggests that compounds with antioxidant properties, similar to chlorogenic acid, might have wide applications in treating metabolic syndrome and chronic diseases (Naveed, M., Hejazi, V., Abbas, M., et al., 2018).

Safety and Hazards

The safety and hazard information for 5-Chloro-N-cyclopropylpyrazine-2-carboxamide is not provided in the search results. For detailed safety information, it is recommended to refer to material safety data sheets or other regulatory resources .

Future Directions

The future directions for the use and study of 5-Chloro-N-cyclopropylpyrazine-2-carboxamide are not specified in the search results. The potential applications and research directions would depend on the specific properties and activities of the compound .

properties

IUPAC Name

5-chloro-N-cyclopropylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3O/c9-7-4-10-6(3-11-7)8(13)12-5-1-2-5/h3-5H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIIIVQUOANWQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CN=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-N-cyclopropylpyrazine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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